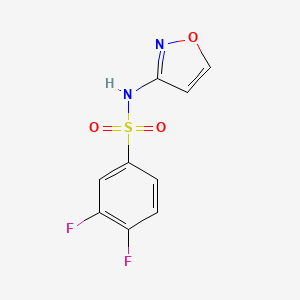

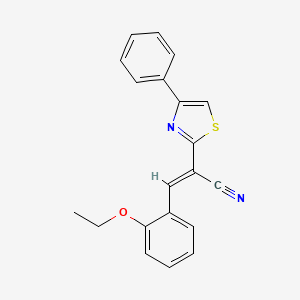

![molecular formula C19H25N3O B5501408 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride, also known as JNJ-7925476, is a novel and selective antagonist of the orexin 1 receptor. Orexin 1 receptor is a G-protein coupled receptor that is expressed in the central nervous system and plays an important role in regulating sleep-wake cycles, feeding behavior, and energy metabolism. JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride is a selective antagonist of the orexin 1 receptor, which is expressed in the central nervous system. Orexin 1 receptor is involved in the regulation of sleep-wake cycles, feeding behavior, and energy metabolism. 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride binds to the orexin 1 receptor and blocks the binding of orexin A, which is the endogenous ligand for the receptor. This leads to a decrease in the activity of orexin neurons and a reduction in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine.

Biochemical and physiological effects:

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to improve sleep latency and increase total sleep time in animal models of insomnia. In addition, 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine. These effects are thought to be mediated by the blockade of orexin 1 receptor and the subsequent reduction in the release of neurotransmitters such as dopamine.

Advantages and Limitations for Lab Experiments

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride has several advantages and limitations for lab experiments. One advantage is its high selectivity for the orexin 1 receptor, which allows for more specific targeting of this receptor compared to non-selective antagonists. Another advantage is its high potency, which allows for lower doses to be used in experiments. However, one limitation is that 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride has poor solubility in water, which can make it difficult to administer in some experiments. In addition, 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride. One direction is the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is the development of more potent and selective orexin 1 receptor antagonists. In addition, the mechanisms underlying the effects of 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride on sleep, feeding behavior, and addiction need to be further elucidated. Finally, the safety and efficacy of 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride in humans need to be evaluated in clinical trials.

Synthesis Methods

The synthesis of 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride involves a multi-step process starting from commercially available starting materials. The key intermediate in the synthesis is 3-ethyl-2-indolecarboxylic acid, which is converted into the corresponding amide using thionyl chloride and N,N-dimethylformamide. The amide is then cyclized using triphosgene and N-methylmorpholine to give the spirocyclic intermediate. The final step involves the reaction of the intermediate with hydrochloric acid to obtain 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride in high yield and purity.

Scientific Research Applications

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve sleep latency and increase total sleep time in animal models of insomnia. It has also been shown to reduce food intake and body weight in animal models of obesity. In addition, 7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride has been investigated for its potential use in the treatment of addiction, anxiety, depression, and schizophrenia.

properties

IUPAC Name |

2,7-diazaspiro[4.5]decan-7-yl-(3-ethyl-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O/c1-2-14-15-6-3-4-7-16(15)21-17(14)18(23)22-11-5-8-19(13-22)9-10-20-12-19/h3-4,6-7,20-21H,2,5,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYGKVWLYCYMFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=CC=CC=C21)C(=O)N3CCCC4(C3)CCNC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

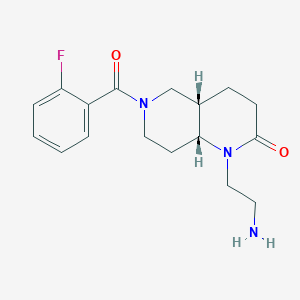

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)

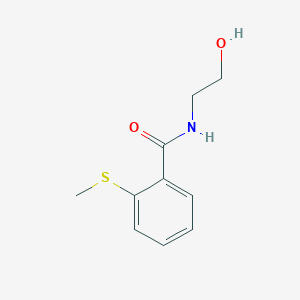

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)

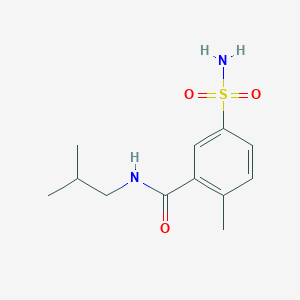

![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5501349.png)

![2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol](/img/structure/B5501366.png)

![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)

![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)

![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)